3-fluoro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds like “3-fluoro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide” often involves the use of the pyrrolidine ring, a nitrogen heterocycle widely used by medicinal chemists . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
a. Pharmacophore Exploration:
Specific Applications
Let’s explore six unique applications:
a. Kinase Inhibition: b. Anti-Inflammatory Agents:Mechanism of Action
Target of Action
The compound 3-fluoro-N-[2-[(5-pyrrolidin-1-ylpyridazin-3-yl)amino]ethyl]benzamide is a complex molecule that may interact with multiple targets. Compounds with similar structures, such as those containing a pyrrolidine ring, have been found to interact with various targets, including the pregnane x receptor (pxr), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
For instance, compounds containing a pyrrolidine ring have been associated with various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in medicinal chemistry to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Compounds with similar structures have been associated with various biological activities .
Action Environment
The spatial orientation of substituents in compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
3-fluoro-N-[2-[(5-pyrrolidin-1-ylpyridazin-3-yl)amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O/c18-14-5-3-4-13(10-14)17(24)20-7-6-19-16-11-15(12-21-22-16)23-8-1-2-9-23/h3-5,10-12H,1-2,6-9H2,(H,19,22)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWFUTYVJADMBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NN=C2)NCCNC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide |
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